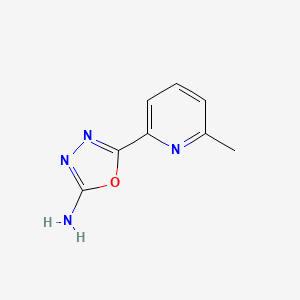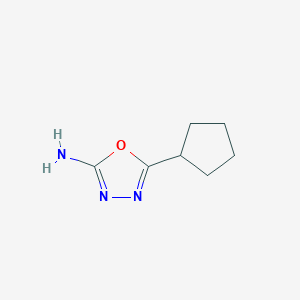![molecular formula C15H14O2 B1357761 3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid CAS No. 1183804-03-6](/img/structure/B1357761.png)
3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid
Vue d'ensemble
Description
3,5-Dimethyl-1,1’-biphenyl is a chemical compound with the molecular formula C14H14 . It is also known by other names such as 3,5-dimethylbiphenyl and 1,3-dimethyl-5-phenylbenzene . The molecular weight of this compound is 182.26 g/mol .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-1,1’-biphenyl consists of two phenyl rings connected by a single bond, with two methyl groups attached to the 3rd and 5th carbon atoms of one of the phenyl rings . The InChIKey for this compound is QUHIUAFQBFDMIQ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dimethyl-1,1’-biphenyl include a molecular weight of 182.26 g/mol, a complexity of 157, and a topological polar surface area of 0 Ų . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound is also characterized by a rotatable bond count of 1 .
Applications De Recherche Scientifique
1. Supramolecular Networks and Packing Density
Research has demonstrated the use of compounds like 1,3,5-tris[4'-carboxy(1,1'-biphenyl-4-yl)]benzene (TCBPB) to create supramolecular networks. These networks, studied using scanning tunneling microscopy, show distinct phases with varying pore sizes, and are characterized by a high packing density achieved through unique hydrogen bonding patterns, including C-H...O bonds (Dienstmaier et al., 2010).
2. Luminescent Coordination Polymers
Biphenyl derivatives, such as biphenyl-3,5-dicarboxylic acid, have been utilized to synthesize luminescent coordination polymers. These polymers, constructed with metal ions like Cd(II) and Zn(II), exhibit diverse structural forms ranging from one-dimensional to three-dimensional frameworks. Their solid-state luminescent properties and thermal stabilities make them notable in material science research (Huang et al., 2016).
3. Tyrosinase Inhibition
Studies on novel biphenyl ester derivatives have shown significant anti-tyrosinase activities. These derivatives, synthesized by reacting certain biphenyl compounds with various carboxylic acids, demonstrated inhibitory effects comparable to standard inhibitors like kojic acid, offering potential pharmaceutical applications (Kwong et al., 2017).
4. Metal-Organic Frameworks
Research on metal-organic frameworks (MOFs) involving rigid, linear ligands like 2′,5′-dimethyl-[1,1′:4′,1′′-terphenyl]-4,4′′-dicarboxylic acid has led to the development of structurally diverse MOFs. These frameworks, synthesized with Pb(II), exhibit different dimensional structures, demonstrating the influence of ligand length and steric effects on MOF architecture (Dai et al., 2016).
5. Marine Fungal Derivatives
A new biphenyl derivative isolated from a marine fungus has been structurally characterized, showcasing the potential of marine organisms as sources of novel chemical compounds. The derivative, a methyl ester of a biphenyl carboxylic acid, was elucidated using comprehensive spectroscopic methods, highlighting the diversity of natural compounds (Li et al., 2008).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with organoboron reagents or palladium catalysts in similar chemical reactions.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound could potentially participate in carbon-carbon bond-forming reactions . This involves the transfer of organic groups from boron to palladium, a process known as transmetalation .
Biochemical Pathways
Related compounds have been studied for their role in the degradation of dimethyl phthalate esters (dmpes) . These studies suggest that the compound might be involved in similar metabolic pathways.
Pharmacokinetics
The compound’s molecular weight, as well as its potential for participating in carbon-carbon bond-forming reactions, could influence its bioavailability .
Result of Action
Based on its potential role in suzuki–miyaura coupling reactions , it can be inferred that the compound might contribute to the formation of new carbon-carbon bonds, thereby influencing the synthesis of complex organic molecules.
Action Environment
Factors such as temperature, ph, and the presence of other chemical reagents could potentially affect the compound’s reactivity and stability .
Propriétés
IUPAC Name |
2-(3,5-dimethylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14(13)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTSEEODNZVFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=CC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603828 | |
| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1183804-03-6 | |
| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[6-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1357716.png)

![2-[(2,3-Dichlorophenyl)formamido]acetic acid](/img/structure/B1357728.png)